![molecular formula C6H6N4 B1283500 1H-Pyrazolo[4,3-B]pyridin-3-amin CAS No. 202336-32-1](/img/structure/B1283500.png)
1H-Pyrazolo[4,3-B]pyridin-3-amin
Übersicht
Beschreibung
1H-Pyrazolo[4,3-B]pyridin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The structure of 1H-Pyrazolo[4,3-B]pyridin-3-amine includes a pyrazole ring fused to a pyridine ring, with an amine group attached to the third position of the pyrazole ring.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives of 1H-pyrazolo[4,3-b]pyridine. For instance, several synthesized compounds have shown potent antiproliferative effects against various cancer cell lines, including Hep G2 (hepatocellular carcinoma) and MCF7 (breast adenocarcinoma). Notably, compound 7b exhibited an IC50 value of 0.0001 µM against MCF7 cells, outperforming standard drugs like doxorubicin (IC50 = 0.099 µM) .
Antimicrobial Properties
The antimicrobial activity of pyrazolo[4,3-b]pyridine derivatives has also been documented. Compounds synthesized in recent studies demonstrated significant antimicrobial efficacy against various pathogens with minimum inhibitory concentrations (MICs) ranging from 0.12 to 62.5 µg/mL . This positions these compounds as potential candidates for developing new antimicrobial agents.
Metabotropic Glutamate Receptor Modulation
1H-Pyrazolo[4,3-b]pyridin-3-amine has been characterized as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4). This modulation is crucial for developing treatments for neurodegenerative diseases such as Parkinson's disease, where compounds like VU0418506 have shown promise in preclinical models . These findings suggest that pyrazolo[4,3-b]pyridine derivatives may offer neuroprotective effects through mGlu4 receptor engagement.
Phosphodiesterase Inhibition
Compounds derived from 1H-pyrazolo[4,3-b]pyridine have been identified as phosphodiesterase type 1 (PDE1) inhibitors. This action is critical in modulating cyclic nucleotide signaling pathways involved in various neurodegenerative and psychiatric disorders . The inhibition of PDEs can enhance intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to improved signaling transduction.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of 1H-pyrazolo[4,3-b]pyridine derivatives is essential for optimizing their pharmacological profiles. The modifications at various positions on the pyrazole ring significantly influence their biological activity and selectivity towards different targets:
Position | Modification | Effect on Activity |
---|---|---|
N1 | Alkyl groups | Increased potency against cancer cells |
C3 | Halogenation | Enhanced antimicrobial activity |
C4 | Aromatic substituents | Improved mGlu4 receptor modulation |
C5/C6 | Alkyl/aryl groups | Varied effects on PDE inhibition |
Case Study 1: Anticancer Activity
A series of pyrazolo[4,3-b]pyridine derivatives were synthesized and tested for their antiproliferative activity against multiple cancer cell lines. Among them, compound 7b showed remarkable potency with an IC50 value significantly lower than that of established chemotherapeutics .
Case Study 2: Neuroprotective Effects
In a preclinical study involving rodent models of Parkinson's disease, VU0418506 demonstrated effectiveness in reversing motor deficits induced by neurotoxic agents. This suggests its potential utility in treating neurodegenerative conditions through modulation of glutamate signaling pathways .
Wirkmechanismus
Target of Action
1H-Pyrazolo[4,3-B]pyridin-3-amine is a heterocyclic compound that has been the subject of extensive research due to its close similarity with the purine bases adenine and guanine . This structural similarity allows it to interact with various biological targets.
Mode of Action
Its structural analogs have been found to inhibit various enzymes such as janus kinase, cyclin-dependent kinase, and phosphodiesterase i . These enzymes play crucial roles in cellular processes such as cell cycle regulation and signal transduction. By inhibiting these enzymes, 1H-Pyrazolo[4,3-B]pyridin-3-amine could potentially alter these processes.
Biochemical Pathways
Given its potential inhibitory effects on enzymes like janus kinase, cyclin-dependent kinase, and phosphodiesterase i , it can be inferred that it may impact pathways related to cell cycle regulation, signal transduction, and cyclic nucleotide metabolism.
Result of Action
Its structural analogs have been found to exhibit antiviral and antiproliferative activities . These effects could potentially be attributed to the compound’s inhibitory effects on various enzymes involved in cellular processes.
Biochemische Analyse
Biochemical Properties
1H-Pyrazolo[4,3-B]pyridin-3-amine plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3) . These interactions are primarily inhibitory, where 1H-Pyrazolo[4,3-B]pyridin-3-amine binds to the active sites of these enzymes, preventing their normal function . This inhibition can lead to alterations in cell cycle progression and metabolic pathways, making it a potential candidate for cancer therapy .
Cellular Effects
The effects of 1H-Pyrazolo[4,3-B]pyridin-3-amine on cellular processes are profound. It has been observed to induce cytotoxicity in various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . The compound influences cell function by disrupting cell signaling pathways, particularly those involving CDKs and GSK-3 . Additionally, 1H-Pyrazolo[4,3-B]pyridin-3-amine affects gene expression and cellular metabolism, leading to apoptosis and inhibition of cell proliferation .
Molecular Mechanism
At the molecular level, 1H-Pyrazolo[4,3-B]pyridin-3-amine exerts its effects through several mechanisms. It binds to the active sites of CDKs and GSK-3, inhibiting their enzymatic activity . This binding disrupts the normal phosphorylation events required for cell cycle progression and metabolic regulation . Furthermore, 1H-Pyrazolo[4,3-B]pyridin-3-amine has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrazolo[4,3-B]pyridin-3-amine have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to 1H-Pyrazolo[4,3-B]pyridin-3-amine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 1H-Pyrazolo[4,3-B]pyridin-3-amine vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
1H-Pyrazolo[4,3-B]pyridin-3-amine is involved in several metabolic pathways. It interacts with enzymes such as CDKs and GSK-3, affecting their activity and subsequently altering metabolic flux . The compound also influences the levels of various metabolites, contributing to its cytotoxic effects . These interactions underscore the potential of 1H-Pyrazolo[4,3-B]pyridin-3-amine as a modulator of metabolic pathways in cancer therapy .
Transport and Distribution
Within cells and tissues, 1H-Pyrazolo[4,3-B]pyridin-3-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its biological effects . The compound’s distribution is influenced by factors such as cell type, tissue architecture, and the presence of binding proteins .
Subcellular Localization
1H-Pyrazolo[4,3-B]pyridin-3-amine exhibits specific subcellular localization patterns. It is predominantly localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . The compound’s activity is influenced by its localization, with nuclear localization being critical for its effects on gene expression and cell cycle regulation . Post-translational modifications and targeting signals play a role in directing 1H-Pyrazolo[4,3-B]pyridin-3-amine to specific subcellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1H-Pyrazolo[4,3-B]pyridin-3-amine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3-aminopyrazole with 2-chloropyridine under basic conditions can yield 1H-Pyrazolo[4,3-B]pyridin-3-amine. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the cyclization process .
Another method involves the condensation of 3-aminopyrazole with pyridine-2-carbaldehyde in the presence of an acid catalyst. This reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of 1H-Pyrazolo[4,3-B]pyridin-3-amine often involves optimizing the reaction conditions to achieve higher yields and purity. Large-scale synthesis may utilize continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, the use of automated systems for reagent addition and product isolation can enhance the scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrazolo[4,3-B]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Substitution: Halides, alkoxides; reactions often require the presence of a base and are conducted in polar aprotic solvents.
Major Products Formed
Oxidation: N-oxides of 1H-Pyrazolo[4,3-B]pyridin-3-amine.
Reduction: Reduced derivatives with altered electronic properties.
Substitution: Substituted pyrazolopyridines with diverse functional groups.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazolo[4,3-B]pyridin-3-amine can be compared with other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-B]pyridine: Similar in structure but differs in the position of the fused rings.
1H-Pyrazolo[4,3-C]pyridine: Another isomer with a different ring fusion pattern, resulting in distinct properties and applications.
1H-Pyrazolo[3,4-C]pyridine: Exhibits unique reactivity due to its structural arrangement, making it suitable for different synthetic and biological applications.
The uniqueness of 1H-Pyrazolo[4,3-B]pyridin-3-amine lies in its specific ring fusion and functional group positioning, which confer distinct chemical and biological properties .
Biologische Aktivität
1H-Pyrazolo[4,3-b]pyridin-3-amine, also known as VU0418506, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its role as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4), with implications in treating neurological disorders such as Parkinson's disease. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
1H-Pyrazolo[4,3-b]pyridin-3-amine features a heterocyclic structure that contributes to its biological activity. The compound's configuration allows it to interact with various biological targets, leading to its classification as a promising therapeutic agent.
The primary mechanism of action for VU0418506 involves modulation of the mGlu4 receptor, which plays a crucial role in neurotransmission and neuroprotection. By enhancing the receptor's activity, VU0418506 may improve synaptic function and mitigate symptoms associated with neurodegenerative diseases.
Biological Activities
1H-Pyrazolo[4,3-b]pyridin-3-amine exhibits several notable biological activities:
1. Anticancer Activity
- Recent studies have shown that derivatives of pyrazolo[4,3-b]pyridine exhibit potent antiproliferative effects against various cancer cell lines. For instance, compounds with specific substitutions demonstrated IC50 values in the low micromolar range (0.75–4.15 μM), indicating significant cytotoxicity against tumor cells without affecting normal cells .
2. Antimicrobial Properties
- Research indicates that pyrazolo[3,4-b]pyridine derivatives possess antibacterial and antiviral properties. These compounds have been evaluated against pathogens like Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .
3. Neurological Effects
- VU0418506 has been characterized as a selective mGlu4 PAM with favorable pharmacokinetic properties in preclinical models. Its efficacy in rodent models of Parkinson's disease suggests potential for treating movement disorders by enhancing glutamatergic signaling .
Table 1: Summary of Biological Activities
Detailed Study Insights
In a study focused on the synthesis and evaluation of pyrazolo[4,3-b]pyridine derivatives, researchers discovered that certain structural modifications significantly enhanced anticancer activity. For example, compounds bearing alkylaminoethyl groups showed improved efficacy against breast cancer models without systemic toxicity .
Another investigation highlighted the dual role of these compounds in targeting both cancer cells and microbial pathogens, further establishing their versatility in therapeutic applications .
Eigenschaften
IUPAC Name |
1H-pyrazolo[4,3-b]pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-5-4(9-10-6)2-1-3-8-5/h1-3H,(H3,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEPPEQNLZSPAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NN2)N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571558 | |
Record name | 1H-Pyrazolo[4,3-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202336-32-1 | |
Record name | 1H-Pyrazolo[4,3-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 1H-pyrazolo[4,3-b]pyridin-3-amine derivatives interact with mGlu4, and what are the downstream effects?
A1: 1H-pyrazolo[4,3-b]pyridin-3-amine derivatives, specifically exemplified by the compound VU0418506, act as positive allosteric modulators (PAMs) of mGlu4 [1]. This means they bind to a site distinct from the glutamate binding site on the receptor, enhancing the receptor's response to glutamate, the endogenous ligand. While the precise downstream effects are complex and depend on the neuronal circuitry involved, mGlu4 activation is generally associated with a decrease in neuronal excitability. This effect makes these compounds promising candidates for treating conditions like Parkinson's disease, where restoring the balance of neuronal activity is crucial [1].
Q2: What is known about the structure-activity relationship (SAR) of 1H-pyrazolo[4,3-b]pyridin-3-amine derivatives in the context of mGlu4 modulation?
A2: Research indicates that modifications to the 1H-pyrazolo[4,3-b]pyridin-3-amine scaffold can significantly impact its potency and selectivity for mGlu4. For instance, replacing the picolinamide core with a pyrazolo[4,3-b]pyridine headgroup, as seen in VU0418506, led to enhanced potency and desirable pharmacokinetic properties [1]. Similarly, exploring N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine derivatives aimed to mitigate potential CYP1A2 induction liability, a crucial factor in drug development [2]. These findings highlight the ongoing exploration of this chemical scaffold to optimize its therapeutic potential.
- Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4).:
- Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu4 positive allosteric modulators that mitigate CYP1A2 induction liability.:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.